3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
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Overview
Description
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a propanamide moiety attached to a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl and methylsulfanyl groups. The final step involves the coupling of the pyrimidine derivative with the tetrahydronaphthalenyl propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and could be investigated for potential therapeutic applications.
Medicine: The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines:
Uniqueness
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a tetrahydronaphthalenyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-13-16(14(2)22-20(21-13)25-3)11-12-19(24)23-18-10-6-8-15-7-4-5-9-17(15)18/h4-5,7,9,18H,6,8,10-12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNKTUMAHYBVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2CCCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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